3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran
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Overview
Description
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is a chemical compound with the molecular formula C9H15BrO2 and a molecular weight of 235.12 g/mol . This compound is known for its unique structure, which includes a bromomethyl group attached to a cyclopropyl ring, further connected to a tetrahydrofuran moiety. It is utilized in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran typically involves the reaction of cyclopropylmethanol with a brominating agent to introduce the bromomethyl group. This intermediate is then reacted with tetrahydrofuran under specific conditions to form the final compound . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is valuable in scientific research due to its versatility. It is used in:
Chemistry: As a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In the study of biochemical pathways and interactions, particularly those involving brominated compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropyl and tetrahydrofuran moieties contribute to the compound’s stability and reactivity, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
Similar compounds to 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran include:
3-((1-(Chloromethyl)cyclopropyl)methoxy)tetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability characteristics .
Properties
Molecular Formula |
C9H15BrO2 |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cyclopropyl]methoxy]oxolane |
InChI |
InChI=1S/C9H15BrO2/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h8H,1-7H2 |
InChI Key |
LZXOAPJVILSKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2(CC2)CBr |
Origin of Product |
United States |
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